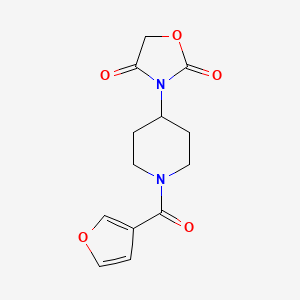

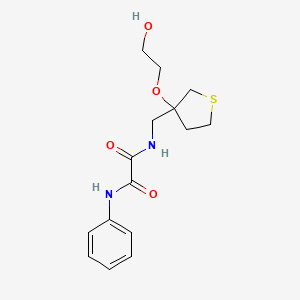

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-N2-phenyloxalamide is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is commonly referred to as HET0016 and has been studied extensively for its mechanism of action and physiological effects. In

Applications De Recherche Scientifique

Affinitychromic Polythiophenes : One study reported the preparation of chromic polythiophenes with an N-hydroxysuccinimide ester side group. These polythiophene derivatives have potential applications in high-throughput screening and drug discovery due to their ability to undergo color changes in response to interactions with various analytes (Bernier et al., 2002).

Synthesis of Di- and Mono-oxalamides : Another study developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method is significant for the synthesis of both anthranilic acid derivatives and oxalamides, which are important in various chemical processes (Mamedov et al., 2016).

Water Oxidation Catalysts : Research into a family of tetra-anionic tetradentate amidate ligands for Cu(II) complexes, such as N1,N1'-(1,2-phenylene)bis(N2-methyloxalamide), has shown their potential in catalyzing water oxidation. The study's findings could lead to new pathways for crucial O-O bond formation in catalytic cycles (Garrido‐Barros et al., 2015).

Multitarget Compounds for Parkinson's Disease or Schizophrenia : A study on compounds like N-((6,6-diphenyl-1,4-dioxan-2-yl)methyl)-2-phenoxyethan-1-amine scaffold has explored their potential as multitarget compounds for the treatment of neurological disorders such as Parkinson's Disease and Schizophrenia (Del Bello et al., 2019).

Ligand Design for Rhenium Complexes : Research into N3O tetradentate ligands for coordinating rhenium cores has implications in the development of new materials for biomedical applications (Wang et al., 2017).

Phosphate/Thiophosphate Protecting Group in Oligodeoxyribonucleotide Synthesis : A study described the use of the 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite in the solid-phase synthesis of oligonucleotides. This approach could be useful in the preparation of therapeutic oligonucleotides (Grajkowski et al., 2001).

Schiff Base Organotin(IV) Complexes as Anticancer Drugs : The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes showed potential as anticancer drugs. These complexes were evaluated against various human tumor cell lines (Basu Baul et al., 2009).

Synthesis of Vic-dioxime Complexes : A study focused on synthesizing vic-dioxime complexes, which could have applications in the development of coordination chemistry (Canpolat & Kaya, 2005).

Neuropeptide Y Y1 Receptors Inhibition : Research using BIBP3226, a selective Y1 receptor antagonist, explored its effects on gastrointestinal epithelial preparations. This has implications in understanding gastrointestinal physiology (Tough & Cox, 1996).

Angiotensin II Receptor Antagonist Studies : A study on CS-866, an angiotensin receptor antagonist, examined its pharmacology and potential for treating conditions like hypertension (Mizuno et al., 1995).

Propriétés

IUPAC Name |

N-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c18-7-8-21-15(6-9-22-11-15)10-16-13(19)14(20)17-12-4-2-1-3-5-12/h1-5,18H,6-11H2,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUVYLSUKNUKMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1(CNC(=O)C(=O)NC2=CC=CC=C2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-methyl-4-oxo-3-(p-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2597189.png)

![(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol](/img/structure/B2597194.png)

![3-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B2597197.png)

![N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2597202.png)